molecular formula C11H13N3O2S B4319419 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid

4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid

Cat. No.: B4319419
M. Wt: 251.31 g/mol
InChI Key: PWJHTQMMIMYKHP-UHFFFAOYSA-N
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Description

4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid is a heterocyclic compound that features a thioxo-triazolidine ring attached to a benzoic acid moiety

Preparation Methods

The synthesis of 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid typically involves the reaction of 3,3-dimethyl-1,2,4-triazolidine-5-thione with a benzoic acid derivative under specific conditions. One common method includes the use of a chlorinating agent such as thionyl chloride to activate the benzoic acid, followed by nucleophilic substitution with the triazolidine derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxo-triazolidine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid include other thioxo-triazolidine derivatives and benzoic acid derivatives. Compared to these compounds, this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:

Properties

IUPAC Name

4-(3,3-dimethyl-5-sulfanylidene-1,2,4-triazolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-11(2)12-10(17)14(13-11)8-5-3-7(4-6-8)9(15)16/h3-6,13H,1-2H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJHTQMMIMYKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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